molecular formula C15H15BrN4O B11190660 3-Bromo-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide

3-Bromo-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide

Cat. No.: B11190660
M. Wt: 347.21 g/mol
InChI Key: JAQSLPACOXIIDY-UHFFFAOYSA-N
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Description

3-Bromo-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a bromine atom attached to a benzamide group, which is further connected to a pyrimidine ring substituted with a pyrrolidine group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include iodine (I2), tert-butyl hydroperoxide (TBHP), and various solvents like toluene and ethyl acetate. The reaction conditions are typically mild and metal-free, making the processes more environmentally friendly .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3-Bromo-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate the interactions of proteins and other biomolecules.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Bromo-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields of research and industry.

Properties

Molecular Formula

C15H15BrN4O

Molecular Weight

347.21 g/mol

IUPAC Name

3-bromo-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C15H15BrN4O/c16-12-5-3-4-11(8-12)14(21)19-13-9-17-15(18-10-13)20-6-1-2-7-20/h3-5,8-10H,1-2,6-7H2,(H,19,21)

InChI Key

JAQSLPACOXIIDY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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